molecular formula C14H14N2S B182860 1-Benzyl-3-phenylthiourea CAS No. 726-25-0

1-Benzyl-3-phenylthiourea

Cat. No. B182860
CAS RN: 726-25-0
M. Wt: 242.34 g/mol
InChI Key: NXCBDDGSOXJEFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-phenylthiourea is a thiourea derivative . It can be used as a sensing material for the detection of nerve agents and related stimulants .


Synthesis Analysis

1-Benzyl-3-phenylthiourea is synthesized and characterized by means of vibrational spectroscopy (IR and Raman), multinuclear NMR (1H and 13C), and elemental analysis .


Molecular Structure Analysis

The geometrical parameters of this compound obtained from XRD studies were compared with the calculated values [B3LYP/6-311++G (d,p)] showing a good agreement . As determined by XRD analysis performed previously, the title compound exhibits the U-shape conformation with the CO and CS double bonds in anticlinal geometry .


Chemical Reactions Analysis

The thiourea derivative ligand acts as a dianion ligand bonded through both S and N atoms in a chelating mode or as a mono-anion ligand coordinated through a sulfur atom with Pt(II) ion .


Physical And Chemical Properties Analysis

1-Benzyl-3-phenylthiourea has a molecular formula of C14H14N2S, an average mass of 242.339 Da, and a monoisotopic mass of 242.087769 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 377.7±35.0 °C at 760 mmHg, and a flash point of 182.3±25.9 °C .

Scientific Research Applications

Application 1: Anti-Cancer Activity

  • Scientific Field : Oncology .
  • Summary of the Application : 1-Benzyl-3-phenylthiourea is used in the synthesis of platinum (II) complexes, which have been studied for their anti-cancer activity .
  • Methods of Application or Experimental Procedures : The reaction between [PtCl2(PPh3)2] with 1-benzyl-3-phenylthiourea (H2BPT) in a basic medium (CHCl3/EtOH) created new coordinated square planner Pt(II) complexes . These complexes were fully characterized by analytical and spectroscopic techniques .
  • Results or Outcomes : The study indicated that IC50 values for MCF-7 cells were 10.96–78.90 µM .

Application 2: Structural, Vibrational and Electronic Characterization

  • Scientific Field : Physical Chemistry .
  • Summary of the Application : 1-Benzyl-3-phenylthiourea is synthesized and characterized by means of vibrational spectroscopy (IR and Raman), multinuclear NMR (1H and 13C), and elemental analysis .
  • Methods of Application or Experimental Procedures : The geometrical parameters of this compound obtained from XRD studies were compared with the calculated values [B3LYP/6-311++G(d,p)] .
  • Results or Outcomes : The title compound exhibits the U-shape conformation with the C=O and C=S double bonds in anticlinal geometry .

Application 3: Sensing Material for Detection of Nerve Agents

  • Scientific Field : Chemical Sensing .
  • Summary of the Application : 1-Benzyl-3-Phenylthiourea can be used as a sensing material for the detection of nerve agents and related stimulants .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

Application 4: Synthesis of Platinum (II) Complexes

  • Scientific Field : Inorganic Chemistry .
  • Summary of the Application : 1-Benzyl-3-phenylthiourea is used in the synthesis of platinum (II) complexes .
  • Methods of Application or Experimental Procedures : The reaction between [PtCl2(PPh3)2] with 1-benzyl-3-phenylthiourea (H2BPT) in a basic medium (CHCl3/EtOH) created new coordinated square planner Pt(II) complexes .
  • Results or Outcomes : The specific results or outcomes are not detailed in the source .

Future Directions

1-Benzyl-3-phenylthiourea has been used in the synthesis of Pt(II) complexes, which have been studied for their anti-cancer activities against MCF-7 breast cancer cells . This suggests potential future directions in the field of medicinal chemistry and cancer research.

properties

IUPAC Name

1-benzyl-3-phenylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2S/c17-14(16-13-9-5-2-6-10-13)15-11-12-7-3-1-4-8-12/h1-10H,11H2,(H2,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCBDDGSOXJEFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=S)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349913
Record name 1-Benzyl-3-phenyl-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-3-phenylthiourea

CAS RN

726-25-0
Record name 1-Benzyl-3-phenylthiourea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25017
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Benzyl-3-phenyl-2-thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BENZYL-3-PHENYL-2-THIOUREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 74.6 g (0.5 mol) of benzylisothiocyanate in 500 mL toluene was added dropwise 46.6 g (0.5 mol) of aniline. The solution was refluxed 18 hours. After cooling, the reaction mixture was concentrated under reduced pressure. The residue was recrystallized from an appropriate solvent to yield N-phenyl-N'-benzylthiourea. Isothiocyanates which are not commercially available may be prepared from aliphatic or aryl primary amines by the following methods: Kurita and Iwakura, Org. Synth. 59, 195; Jochims, Chem. Ber. 101, 1746 (1968); or Castro, Pena, Santos, and Vega, J. Org. Chem. 49, 863 (1984).
Quantity
74.6 g
Type
reactant
Reaction Step One
Quantity
46.6 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-3-phenylthiourea
Reactant of Route 2
Reactant of Route 2
1-Benzyl-3-phenylthiourea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-Benzyl-3-phenylthiourea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-Benzyl-3-phenylthiourea
Reactant of Route 5
Reactant of Route 5
1-Benzyl-3-phenylthiourea
Reactant of Route 6
Reactant of Route 6
1-Benzyl-3-phenylthiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.